molecular formula C11H10BrN3O B2943919 5-[(E)-(4-bromophenyl)methylidene]-2-imino-1-methyltetrahydro-4H-imidazol-4-one CAS No. 127718-57-4

5-[(E)-(4-bromophenyl)methylidene]-2-imino-1-methyltetrahydro-4H-imidazol-4-one

Cat. No.: B2943919
CAS No.: 127718-57-4
M. Wt: 280.125
InChI Key: KZEDNYGMGLDJIS-RMKNXTFCSA-N
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Description

5-[(E)-(4-bromophenyl)methylidene]-2-imino-1-methyltetrahydro-4H-imidazol-4-one is a compound that falls under the category of organic molecules, specifically within the imidazole derivative family. Characterized by its bromophenyl and imidazolone groups, it offers a unique structure that facilitates a variety of chemical interactions. The presence of the bromine atom makes this compound a valuable intermediate in numerous synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-[(E)-(4-bromophenyl)methylidene]-2-imino-1-methyltetrahydro-4H-imidazol-4-one typically involves a multi-step process starting with the preparation of the 4-bromophenylmethylidene precursor. One common method includes a reaction between 4-bromobenzaldehyde and an imidazole derivative, using a suitable base like sodium hydride or potassium carbonate in an organic solvent such as dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods:

In an industrial setting, the production of this compound could involve high-throughput methods such as continuous flow chemistry to maximize yield and efficiency. Reactions may be scaled up using large reactors with precise temperature and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation, leading to various products depending on the oxidizing agent used.

  • Reduction: Reduction reactions may target the imino group or the bromophenyl group, yielding different derivatives.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Nucleophiles like amines, thiols, and alcohols.

Major Products:

Depending on the reaction conditions, major products could include various substituted imidazoles, brominated compounds, and deaminated derivatives.

Scientific Research Applications

5-[(E)-(4-bromophenyl)methylidene]-2-imino-1-methyltetrahydro-4H-imidazol-4-one finds applications in several fields due to its versatile chemical properties:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Medicine: Investigation into its potential as a pharmacophore for drug discovery, particularly in anti-cancer and anti-inflammatory research.

  • Industry: Utilized in the development of novel materials and as a catalyst in specific organic reactions.

Mechanism of Action

The mechanism by which 5-[(E)-(4-bromophenyl)methylidene]-2-imino-1-methyltetrahydro-4H-imidazol-4-one exerts its effects typically involves interaction with molecular targets through the imidazole ring and the bromophenyl group. These interactions may influence various biochemical pathways, potentially inhibiting enzymes or altering receptor functions. The exact pathways depend on the specific application and the target molecules involved.

Comparison with Similar Compounds

5-[(E)-(4-bromophenyl)methylidene]-2-imino-1-methyltetrahydro-4H-imidazol-4-one can be compared with similar compounds like 4-bromo-N-phenylimidazole, 5-bromo-2-methylimidazole, and others within the imidazole derivative family. Its uniqueness lies in the specific placement of the bromine atom and the imino group, which confers distinct chemical reactivity and biological activity compared to its analogs.

By its structure and functionalities, this compound distinguishes itself as a valuable compound for scientific and industrial exploration.

Properties

IUPAC Name

(5E)-2-amino-5-[(4-bromophenyl)methylidene]-1-methylimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O/c1-15-9(10(16)14-11(15)13)6-7-2-4-8(12)5-3-7/h2-6H,1H3,(H2,13,14,16)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEDNYGMGLDJIS-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC=C(C=C2)Br)C(=O)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C/C2=CC=C(C=C2)Br)/C(=O)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725093
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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